

N-Arachidonyldopamine-d8 CAS number and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Arachidonyldopamine-d8

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N-Arachidonyldopamine-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the deuterated endocannabinoid **N-Arachidonyldopamine-d8** (NADA-d8), including its chemical properties, detailed experimental protocols for its use, and an overview of its role in relevant signaling pathways.

Core Chemical Properties

N-Arachidonyldopamine-d8 is a deuterated analog of N-Arachidonyldopamine (NADA), an endogenous cannabinoid and vanilloid receptor agonist. Its primary application in research is as an internal standard for the accurate quantification of NADA in biological samples by mass spectrometry.[1] The incorporation of eight deuterium atoms provides a distinct mass shift, facilitating its differentiation from the endogenous analyte.



Property	Value	Reference
CAS Number	1159908-42-5	[2]
Molecular Formula	C28H33D8NO3	[2]
Molecular Weight	447.6 g/mol	[2]
Formal Name	N-[2-(3,4- dihydroxyphenyl)ethyl]-5Z,8Z,1 1Z,14Z-eicosatetraenamide- 5,6,8,9,11,12,14,15-d ₈	[2]
Synonyms	NADA-d8	[2]
Physical State	Solution in ethanol	[2]
Purity	≥99% deuterated forms (d1-d8)	[2]
Solubility	Soluble in DMF and DMSO	

Experimental Protocols Chemical Synthesis of N-Arachidonyldopamine-d8

The synthesis of **N-Arachidonyldopamine-d8** can be achieved through the coupling of deuterated arachidonic acid (or its activated form, arachidonoyl chloride-d8) with dopamine. A general approach for the synthesis of N-acyldopamines involves the use of a condensation agent.

Materials:

- Arachidonic acid-d8
- Dopamine hydrochloride
- Propylphosphoric acid cyclic anhydride (PPACA) or a similar condensation agent
- Dichloromethane (CH₂Cl₂)



- Triethylamine (TEA) or another suitable base
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Preparation of Arachidonoyl Chloride-d8 (Optional but recommended): To a solution of arachidonic acid-d8 in an anhydrous aprotic solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2-3 hours. The solvent and excess reagent are then removed under reduced pressure to yield arachidonoyl chloride-d8, which can be used in the next step without further purification.
- Amide Coupling: Dissolve dopamine hydrochloride and a slight excess of triethylamine in dichloromethane. To this solution, add the condensation agent (e.g., PPACA). Subsequently, add a solution of arachidonic acid-d8 (or arachidonoyl chloride-d8) in dichloromethane dropwise at 0°C.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography. The choice of
 eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexane is
 a common starting point.

Quantification of N-Arachidonyldopamine using N-Arachidonyldopamine-d8 by LC-MS/MS

N-Arachidonyldopamine-d8 is an ideal internal standard for the quantification of endogenous NADA due to its similar chemical and physical properties, which helps to correct for variations



in sample preparation and instrument response.

Sample Preparation (Solid-Phase Extraction):

- Homogenization: Homogenize the biological tissue sample (e.g., brain tissue) in a suitable solvent, such as methanol.
- Internal Standard Spiking: Add a known amount of N-Arachidonyldopamine-d8 solution to the homogenate.
- Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the lipid extract onto the cartridge.
 - Wash the cartridge with a low-organic-content solvent to remove polar impurities.
 - Elute the analytes with a high-organic-content solvent, such as methanol or acetonitrile.
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

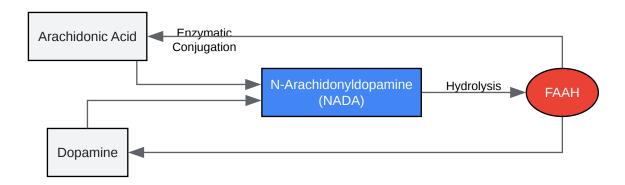
- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
 - Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to achieve separation of NADA from other matrix components.



- Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
- Mass Spectrometry (MS):
 - Ionization: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - N-Arachidonyldopamine (NADA): Monitor the transition from the precursor ion (m/z) to a specific product ion.
 - N-Arachidonyldopamine-d8 (Internal Standard): Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion. The exact m/z values will depend on the specific instrument and conditions.
 - Quantification: The concentration of NADA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NADA and a fixed concentration of NADA-d8.

Signaling Pathways and Experimental Workflows Biosynthesis and Degradation of N-Arachidonyldopamine

The primary biosynthetic pathway for NADA is the direct enzymatic conjugation of arachidonic acid with dopamine.[3] The degradation of NADA can occur through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) back to arachidonic acid and dopamine.



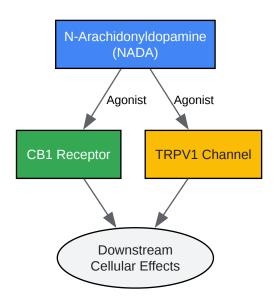


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Biosynthesis and degradation of NADA.

N-Arachidonyldopamine Signaling

NADA exerts its biological effects primarily through the activation of the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[4][5] Activation of these receptors can lead to various downstream cellular responses.



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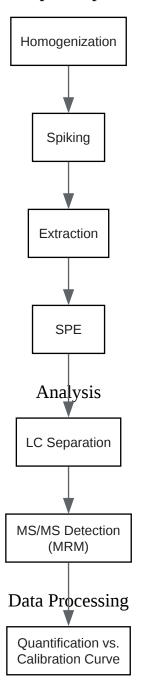
NADA signaling pathways.

Experimental Workflow for NADA Quantification

The following diagram outlines the key steps in the quantification of NADA from biological samples using NADA-d8 as an internal standard.



Sample Preparation



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Workflow for NADA quantification.



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- To cite this document: BenchChem. [N-Arachidonyldopamine-d8 CAS number and chemical properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421554#n-arachidonyldopamine-d8-cas-number-and-chemical-properties]

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